molecular formula C9H12O2 B12693397 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone CAS No. 102415-35-0

2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone

Cat. No.: B12693397
CAS No.: 102415-35-0
M. Wt: 152.19 g/mol
InChI Key: WRDZKZGGWZNIFJ-SNAWJCMRSA-N
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Description

2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone is an organic compound with a molecular formula of C10H14O. It is a colorless liquid known for its distinctive aroma, often described as citrus-like. This compound is used primarily as a flavoring agent in the food industry due to its pleasant scent and taste.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone typically involves the reaction of 2,2-dimethyl-3(2H)-furanone with propenyl derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to specific temperatures. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: This compound can be reduced to form different reduced products, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of organic synthesis and reaction mechanisms.

    Biology: Researchers study its effects on biological systems, including its potential as a bioactive compound.

    Medicine: Investigations into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, are ongoing.

    Industry: Beyond its use as a flavoring agent, it is also explored for its potential in creating new materials and chemicals.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone exerts its effects involves interactions with various molecular targets. It can bind to specific receptors or enzymes, altering their activity and leading to the observed effects. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

    2,2-Dimethyl-3(2H)-furanone: A precursor in the synthesis of 2,2-Dimethyl-5-(1-propenyl)-3(2H)-furanone.

    2,2-Dimethyl-5-(1-methylpropen-1-yl)tetrahydrofuran: Another flavoring agent with a similar structure but different properties.

Uniqueness: this compound is unique due to its specific propenyl group, which imparts distinct chemical and sensory properties. This makes it particularly valuable in applications where a specific aroma or reactivity is desired.

Properties

CAS No.

102415-35-0

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2,2-dimethyl-5-[(E)-prop-1-enyl]furan-3-one

InChI

InChI=1S/C9H12O2/c1-4-5-7-6-8(10)9(2,3)11-7/h4-6H,1-3H3/b5-4+

InChI Key

WRDZKZGGWZNIFJ-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)C(O1)(C)C

Canonical SMILES

CC=CC1=CC(=O)C(O1)(C)C

Origin of Product

United States

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